6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone
Description
Evolution of Pyridazinone Pharmacophores
The pyridazinone nucleus (C~4~H~4~N~2~O) entered medicinal chemistry prominence in the late 20th century through cardiovascular agents like zardaverine, a phosphodiesterase III inhibitor. Structural analyses revealed its capacity for both hydrogen bond donation (via N-H) and acceptance (through carbonyl oxygen), enabling interactions with diverse biological targets. The 3(2H)-pyridazinone tautomer predominates in physiological conditions, favoring planar conformation for π-π stacking interactions with aromatic residues in enzyme active sites.
Early derivatives demonstrated limitations in solubility and target selectivity, prompting strategic modifications at positions 5 and 6 of the heterocyclic ring. The introduction of nitrogen-containing substituents at position 5 (as seen in 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone) marked a paradigm shift, combining the pyridazinone scaffold with privileged structural elements from other pharmacological classes.
Table 1: Key Milestones in Pyridazinone Drug Development
| Era | Representative Compound | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1980s | Zardaverine | Cardiotonic | Unsubstituted pyridazinone |
| 1990s | Emorfazone | Anti-inflammatory | 6-Aryl substitution |
| 2000s | Sorafenib analogs | Anticancer | Diarylurea hybridization |
| 2010s | MAC-545496 derivatives | Antimicrobial | Thiourea linkage |
| 2020s | 6-Phenyl-5-[4-(PSO)Piperazino] | Multi-target agents | Piperazine-sulfonyl conjugation |
Piperazine Integration Strategies
Piperazine’s adoption into medicinal scaffolds accelerated following its success in antipsychotics (e.g., trifluoperazine) and antidepressants. The 4-(phenylsulfonyl)piperazine moiety in this compound addresses three critical design challenges:
- Conformational Restriction : The sulfonyl group locks piperazine in chair conformation, reducing entropic penalties during target binding.
- Solubility Enhancement : Piperazine’s basic nitrogen (pK~a~ ≈ 9.8) improves aqueous solubility at physiological pH.
- Target Versatility : Sulfonamide-containing piperazines demonstrate affinity for over 15 enzyme classes, including kinases and GPCRs.
Crystallographic studies of related compounds show the 4-(phenylsulfonyl)piperazino group occupies hydrophobic pockets in VEGFR-2 and PDE4B, with sulfonyl oxygen forming hydrogen bonds to Glu885 and Asp996 residues.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)23-11-13-24(14-12-23)28(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHUQOWTCCTZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone typically involves the reaction of 6-phenyl-3(2H)-pyridazinone with 4-(phenylsulfonyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Scientific Research Applications
Cardiotonic Activity
One of the primary applications of 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is its cardiotonic effect. Research has indicated that derivatives of pyridazinones exhibit increased myocardial contractility, making them potential candidates for treating heart conditions. Studies have demonstrated that certain substituted 6-phenyl-3(2H)-pyridazinones can significantly enhance cardiac contractility in animal models, suggesting their utility as cardiotonic agents .
Anticancer Activity
Recent investigations have also explored the anticancer properties of pyridazinone derivatives. For instance, a study synthesized various pyridazinones and evaluated their cytotoxic effects on cancer cell lines. Some derivatives showed promising results, indicating their potential as anticancer agents . The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for further research.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of substituted hydrazines with suitable phenolic compounds. The resulting pyridazinone structure can be characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm the presence of desired functional groups and overall architecture .
Cardiovascular Studies
In a series of experiments involving anesthetized dogs, various doses of substituted pyridazinones were administered to assess their effects on myocardial contractility and heart rate. Results indicated that specific compounds led to notable increases in myocardial performance, positioning them as viable options for treating cardiac dysfunctions .
Cytotoxicity Assessments
A comprehensive study evaluated the cytotoxic effects of synthesized pyridazinones on L929 fibroblast cells. The findings revealed that certain derivatives exhibited significant cytotoxicity at higher concentrations while maintaining low toxicity at therapeutic doses, highlighting their potential for selective targeting in cancer therapy .
Comparative Data Table
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Cardiotonic | Anesthetized dog model | Enhanced myocardial contractility observed |
| Pyridazinone Derivative T3 | Anticancer | L929 fibroblast cells | IC50 = 27.05 µM; significant cytotoxicity at higher doses |
| Pyridazinone Derivative T6 | Anticancer | L929 fibroblast cells | IC50 = 120.6 µM; lower toxicity across tested doses |
Mechanism of Action
The mechanism of action of 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyridazinone derivatives, focusing on substituents, molecular weight, melting points, and key functional groups:
*Molecular weight estimated based on structural similarity to compound.
Key Observations:
- Melting Points : Chlorophenyl-substituted derivatives (e.g., 10a ) exhibit higher melting points (~292°C) compared to methoxy- or methyl-substituted analogs (e.g., 9f : 228°C), likely due to stronger intermolecular interactions from halogen atoms . The phenylsulfonyl group in the target compound may reduce crystallinity compared to chlorophenyl derivatives.
Pharmacological Activities
- Anti-Inflammatory/Analgesic Activity: Compound 21 () demonstrated anti-inflammatory activity comparable to indomethacin, attributed to the 6-(2-fluorophenylpiperazino) group . The target compound’s phenylsulfonyl-piperazino group may enhance COX-2 inhibition due to sulfonyl’s affinity for hydrophobic pockets in enzymes . Piperazinyl-pyridazinones with aryl substitutions (e.g., fluorophenyl in ) showed superior analgesic activity to acetaminophen, suggesting the target compound may share similar efficacy .
- Antiplatelet/Cardiotonic Activity: MCI-154 () inhibits platelet aggregation (IC₅₀: 0.36 μM) via pyridazinone-mediated modulation of calcium channels. Structural analogs with chloroacetamido substituents (e.g., 97a) achieved IC₅₀ values as low as 0.03 μM, highlighting the importance of substituent bulk and polarity . The phenylsulfonyl group in the target compound may improve selectivity for platelet receptors over cardiac ion channels.
Structure-Activity Relationship (SAR) Insights
- Position 6 Substitutions: A phenyl group at position 6 (as in the target compound) is associated with enhanced metabolic stability compared to smaller alkyl groups (e.g., methyl in 9f) due to steric protection of the pyridazinone ring .
- Position 5 Substitutions: Piperazino groups with aryl-sulfonyl or benzoyl substituents (e.g., ) improve solubility and bioavailability compared to pyrrolidinylcarbonyl derivatives (e.g., 10a) .
Biological Activity
6-Phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, recognized for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, cardiovascular diseases, and cancer.
- Molecular Formula : CHNOS
- Molecular Weight : 396.47 g/mol
- CAS Number : 477872-20-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:
- Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. It was found that certain derivatives showed IC values as low as 1.57 µM for MAO-A and demonstrated high selectivity for MAO-B with selectivity indices greater than 100 .
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
- Anticancer Activity : Research indicates that pyridazinone derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents.
- Anti-inflammatory Effects : Various studies have reported that pyridazinones possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Cardiotonic Effects : Compounds similar to this compound have shown cardiotonic activity, enhancing cardiac contractility .
- Antiplatelet Activity : Some derivatives have demonstrated significant antiplatelet effects, which are beneficial in preventing thrombotic disorders .
Study on MAO Inhibition
In a study focused on the inhibition of MAO-B, derivatives of pyridazinones were evaluated for their selectivity and potency. Compounds T3 and T6 were identified as reversible and competitive inhibitors with K values of 0.014 and 0.0071 µM, respectively. These findings suggest their potential utility in treating neurodegenerative conditions .
Cytotoxicity Assessment
A cytotoxicity study using L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, others like T6 exhibited minimal cytotoxicity at all tested doses (up to 120 µM), indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Zardaverine | Antiplatelet | Effective in reducing platelet aggregation |
| Emorfazone | Anti-inflammatory | Potent anti-inflammatory properties |
| Pyridaben | Herbicide | Effective against various pests |
What distinguishes this compound from these compounds is its unique phenylsulfonyl-piperazine moiety, which enhances its biological activity and therapeutic potential.
Q & A
Q. What are the established synthetic routes for 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone, and what are the critical reaction conditions?
The synthesis typically involves multi-step functionalization of the pyridazinone core. Key steps include:
- Nucleophilic substitution at the 5-position of the pyridazinone ring with a 4-(phenylsulfonyl)piperazine moiety under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Optimization of sulfonylation : The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions .
- Purification : Column chromatography with silica gel and elution systems like ethyl acetate/hexane mixtures are critical for isolating high-purity compounds .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., phenyl group at C6, piperazino-sulfonyl at C5) through aromatic proton splitting and sulfonyl-related deshielding effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography : Resolves spatial arrangement of the sulfonyl-piperazine substituent and pyridazinone core, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are commonly used to evaluate its antiplatelet or anti-inflammatory activity?
- Platelet aggregation inhibition : Measured using ADP- or collagen-induced aggregation in human platelet-rich plasma (PRP), with IC₅₀ values calculated via dose-response curves .
- Anti-inflammatory screening : Carrageenan-induced rat paw edema and acetic acid-induced writhing tests assess edema reduction and analgesic effects, respectively .
Advanced Research Questions
Q. How can structural modifications at the 4-(phenylsulfonyl)piperazine moiety enhance target selectivity while minimizing off-target effects?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenylsulfonyl ring improves metabolic stability and target binding affinity .
- Piperazine ring substitution : Replacing the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridinyl) modulates interactions with enzymes like phosphodiesterase (PDE) or cyclooxygenase (COX) .
- Pharmacokinetic profiling : Comparative studies of logP, plasma protein binding, and CYP450 inhibition are essential to prioritize derivatives .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy in cardiovascular models?
- Bioavailability challenges : Low oral absorption due to high molecular weight (>500 Da) or poor solubility requires formulation optimization (e.g., nanocrystal dispersion) .
- Metabolic instability : Identify major metabolites via LC-MS/MS and modify labile sites (e.g., sulfonyl group hydrolysis) .
- Species-specific differences : Validate activity in humanized rodent models to address interspecies variability in target expression .
Q. What strategies can elucidate the compound’s polypharmacology (e.g., dual PDE inhibition and COX-2 modulation)?
- Target profiling : Use kinase/GPCR panels and thermal shift assays to identify off-target interactions .
- Molecular docking : Map binding modes to PDE3A (cardioactive target) and COX-2 using crystal structures (PDB IDs: 1SO2, 5KIR) .
- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq) in treated vascular smooth muscle cells reveals downstream signaling networks .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
